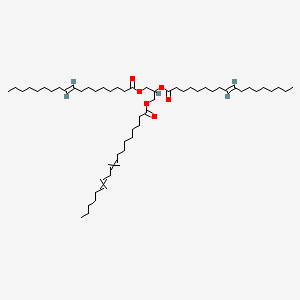

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Description

BenchChem offers high-quality 1,2-Dioleoyl-3-linoleoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dioleoyl-3-linoleoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H102O6 |

|---|---|

Molecular Weight |

883.4 g/mol |

IUPAC Name |

[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16?,28-25?,29-26+,30-27+ |

InChI Key |

JTMWOTXEVWLTTO-IOEOKIPXSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a component of various vegetable oils, its physical characteristics are crucial for its behavior in formulations, its interaction with biological systems, and its overall stability. This guide provides a detailed overview of the known physical properties of this triglyceride, methodologies for their determination, and a look into the broader context of triglyceride signaling.

Core Physical and Chemical Properties

A summary of the key physical and chemical data for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₇H₁₀₂O₆ | [1][2] |

| Molecular Weight | 883.4 g/mol | [1][3] |

| CAS Number | 2190-20-7 | [1][2] |

| Physical Form | Viscous liquid at room temperature | |

| Melting Point | -2.5 to -2 °C | [4] |

| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlPBS:Ethanol (1:1): 500 µg/ml | [1] |

| Storage Temperature | -20°C | |

| Purity | Typically >95% (by TLC) | [1] |

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical properties of triglycerides like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Melting Point Determination (Capillary Method)

The melting point of a triglyceride can be determined using the capillary method, which is a standard technique for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the solid triglyceride is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first signs of melting are observed (the solid begins to turn to liquid) and the temperature at which the entire sample has melted are recorded. This range represents the melting point of the substance. For pure substances, this range is typically narrow.

Solubility Testing

The solubility of a triglyceride in various solvents is a key parameter for its application in formulations.

Apparatus:

-

Test tubes or small vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Solvent Addition: A known volume of the solvent to be tested (e.g., DMF, ethanol, water) is added to a test tube.

-

Sample Addition: A pre-weighed amount of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is added to the solvent.

-

Mixing: The mixture is vortexed vigorously for a set period to ensure thorough mixing and to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved material. If the sample has completely dissolved, it is deemed soluble at that concentration. The process can be repeated with increasing amounts of the triglyceride to determine the saturation point.

Density Determination

The density of liquid triglycerides can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Weight of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its weight is accurately recorded.

-

Weight of Pycnometer with Sample: The pycnometer is filled with the liquid triglyceride, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The pycnometer is then reweighed.

-

Weight of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its weight is then recorded at a known temperature.

-

Calculation: The density of the triglyceride is calculated using the following formula: Density of triglyceride = [(Weight of pycnometer with triglyceride) - (Weight of empty pycnometer)] / [(Weight of pycnometer with water) - (Weight of empty pycnometer)] x Density of water at the measurement temperature.

Signaling Pathways Involving Triglycerides

While specific signaling pathways for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are not extensively documented, triglycerides as a class are known to be involved in various metabolic signaling pathways. For instance, dietary triglycerides can influence cellular energy metabolism and signaling. The following diagram illustrates a generalized workflow of how dietary triglycerides are processed and can influence cellular signaling.

References

The Biological Role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) isomer commonly abbreviated as OOL, is a glycerolipid comprised of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3][4] As a mixed-acid triglyceride, OOL is a component of various dietary fats, particularly prevalent in seed and vegetable oils such as those from pumpkin seeds, olives, and sesame.[1][3][5] While triacylglycerols are primarily recognized for their role in energy storage, the specific arrangement of fatty acids on the glycerol backbone can influence their metabolic fate and biological activity. This technical guide provides an in-depth exploration of the biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in lipid metabolism, addressing the current understanding of its metabolic pathways, analytical challenges in its study, and relevant experimental protocols.

Triacylglycerols are the main constituents of body fat in animals and vegetable fats, serving as the primary form of energy storage.[6] Beyond their role as an energy reserve, they provide insulation, protect vital organs, and facilitate the transport of fat-soluble vitamins.[7] The specific fatty acid composition of a TAG molecule, including chain length and degree of unsaturation, dictates its physical properties and biological functions.[8]

A significant challenge in elucidating the specific biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in the analytical difficulty of distinguishing it from its structural isomers, such as 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO).[9] These isomers share the same molecular weight and fatty acid composition, leading to very similar physicochemical properties, which makes their separation and individual quantification complex.[9] Consequently, much of the existing literature discusses triacylglycerols as a broader class or focuses on the metabolic effects of their constituent fatty acids, oleic acid (an omega-9 monounsaturated fatty acid) and linoleic acid (an omega-6 polyunsaturated fatty acid). This guide will address these analytical challenges and present the current knowledge on the metabolism of TAGs containing these key fatty acids.

General Metabolism of Dietary Triacylglycerols

The metabolic journey of dietary triacylglycerols, including 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, is a multi-step process involving digestion, absorption, transport, and tissue-specific utilization or storage.

Digestion and Absorption

Dietary TAGs are initially emulsified by bile salts in the small intestine. Pancreatic lipase (B570770) then hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG). For OOL, this would result in the release of oleic acid from the sn-1 position and linoleic acid from the sn-3 position, leaving 2-oleoyl-glycerol. These products, along with bile salts, form mixed micelles, which facilitate their absorption by enterocytes, the cells lining the small intestine.

Inside the enterocytes, the absorbed free fatty acids and 2-MAG are re-esterified back into triacylglycerols. These newly synthesized TAGs are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream.

Lipoprotein Transport and Metabolism

Chylomicrons transport dietary TAGs from the intestine to various tissues. In the capillaries of adipose tissue and muscle, the enzyme lipoprotein lipase (LPL), located on the surface of endothelial cells, hydrolyzes the TAGs within the chylomicrons. This releases free fatty acids, which are taken up by the adjacent cells for energy or storage. The remaining chylomicron remnants, now depleted of most of their TAG content, are cleared from the circulation by the liver.

In the liver, fatty acids and glycerol can be used for various metabolic processes, including re-synthesis into TAGs. These endogenously synthesized TAGs are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream to be delivered to peripheral tissues. As VLDLs circulate, they are also acted upon by LPL, releasing their fatty acid cargo and transforming into intermediate-density lipoproteins (IDL) and eventually low-density lipoproteins (LDL).[10]

// Nodes Dietary_TAG [label="Dietary TAG\n(e.g., OOL)"]; Bile_Salts [label="Bile Salts", shape=ellipse, fillcolor="#FBBC05"]; Pancreatic_Lipase [label="Pancreatic Lipase", shape=ellipse, fillcolor="#FBBC05"]; Small_Intestine [label="Small Intestine Lumen"]; Mixed_Micelles [label="Mixed Micelles"]; Enterocyte [label="Enterocyte"]; Chylomicrons [label="Chylomicrons"]; Lymphatics [label="Lymphatics"]; Bloodstream [label="Bloodstream"]; LPL [label="Lipoprotein Lipase (LPL)", shape=ellipse, fillcolor="#FBBC05"]; Peripheral_Tissues [label="Peripheral Tissues\n(Adipose, Muscle)"]; Chylomicron_Remnants [label="Chylomicron Remnants"]; Liver [label="Liver"]; VLDL [label="VLDL"];

// Edges Dietary_TAG -> Small_Intestine; Bile_Salts -> Small_Intestine [style=dashed]; Pancreatic_Lipase -> Small_Intestine [style=dashed]; Small_Intestine -> Mixed_Micelles [label="Emulsification &\nHydrolysis"]; Mixed_Micelles -> Enterocyte [label="Absorption"]; Enterocyte -> Chylomicrons [label="Re-esterification &\nPackaging"]; Chylomicrons -> Lymphatics; Lymphatics -> Bloodstream; Bloodstream -> LPL; LPL -> Peripheral_Tissues [label="TAG Hydrolysis &\nFatty Acid Uptake"]; Chylomicrons -> Chylomicron_Remnants [label="Depletion of TAGs"]; Chylomicron_Remnants -> Liver [label="Uptake"]; Liver -> VLDL [label="Endogenous TAG\nSynthesis & Packaging"]; VLDL -> Bloodstream; } caption [label="Figure 1: Overview of dietary triacylglycerol metabolism.", shape=plaintext, fontname="Arial", fontsize=10];

Signaling and Metabolic Regulation

While specific signaling pathways directly initiated by 1,2-Dioleoyl-3-linoleoyl-rac-glycerol have not been definitively identified, the constituent fatty acids, oleic and linoleic acid, are known to have various signaling and regulatory roles. It is plausible that the metabolic products of OOL, particularly the liberated fatty acids, contribute to these pathways.

Linoleic acid is a precursor for the synthesis of arachidonic acid, which is a key substrate for the production of eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These molecules are potent signaling lipids involved in inflammation and immune responses. Oleic acid, on the other hand, is a major component of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins.

Elevated levels of circulating triacylglycerols, a condition known as hypertriglyceridemia, are associated with an increased risk of cardiovascular disease and metabolic syndrome.[11] This is often linked to an overproduction of VLDL by the liver and/or impaired clearance of TAG-rich lipoproteins from the circulation.[12]

// Nodes OOL [label="1,2-Dioleoyl-3-linoleoyl-rac-glycerol\n(OOL)"]; Hydrolysis [label="Hydrolysis\n(e.g., by LPL)"]; Oleic_Acid [label="Oleic Acid\n(Omega-9)"]; Linoleic_Acid [label="Linoleic Acid\n(Omega-6)"]; Membrane_Fluidity [label="Membrane Fluidity &\nProtein Function", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins, Leukotrienes)"]; Inflammation_Immunity [label="Inflammation &\nImmune Response", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges OOL -> Hydrolysis; Hydrolysis -> Oleic_Acid; Hydrolysis -> Linoleic_Acid; Oleic_Acid -> Membrane_Fluidity; Linoleic_Acid -> Arachidonic_Acid; Arachidonic_Acid -> Eicosanoids; Eicosanoids -> Inflammation_Immunity; } caption [label="Figure 2: Potential signaling roles of OOL-derived fatty acids.", shape=plaintext, fontname="Arial", fontsize=10];

Quantitative Data

Specific quantitative data on the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in various human tissues and plasma is limited in the scientific literature. This is largely due to the analytical challenges in separating and quantifying individual TAG isomers. However, lipidomic studies have identified OOL as a component of the triacylglycerol profile in various biological samples. The relative abundance of OOL can vary depending on dietary intake of oleic and linoleic acids.

| Lipid Class | Component | Typical Dietary Sources | General Biological Relevance |

| Triacylglycerol | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | Olive oil, pumpkin seed oil, sesame oil[1][3] | Energy storage, source of oleic and linoleic acids |

| Fatty Acid | Oleic Acid (18:1) | Olive oil, avocados, nuts | Membrane fluidity, potential anti-inflammatory effects |

| Fatty Acid | Linoleic Acid (18:2) | Soybean oil, corn oil, sunflower oil | Precursor to arachidonic acid and eicosanoids |

Table 1: Overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and its constituent fatty acids.

| Analytical Technique | Principle of Separation/Detection | Advantages | Disadvantages |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | Good resolution of TAGs with different fatty acid compositions. | Co-elution of structural isomers is common. |

| Gas Chromatography (GC) | Separation of fatty acid methyl esters after transesterification. | High resolution of fatty acids. | Does not provide information on the original TAG structure. |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio of ionized molecules.[13][14] | High sensitivity and can provide structural information through fragmentation.[13] | Isomers have the same mass, requiring tandem MS (MS/MS) for differentiation. |

| Tandem MS (MS/MS) | Fragmentation of selected ions to identify constituent fatty acids and their positions.[1] | Can differentiate between TAG isomers based on fragmentation patterns.[1][9] | Requires specialized instrumentation and expertise. |

Table 2: Comparison of analytical techniques for triacylglycerol analysis.

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Plasma or Tissue

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

-

Plasma or homogenized tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 volume of plasma or tissue homogenate in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Vortex again for 30 seconds to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer containing the lipids) using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

-

Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., hexane (B92381) for HPLC).

Protocol 2: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by RP-HPLC-MS/MS

This protocol provides a general workflow for the separation and identification of OOL from a complex lipid extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

-

Mass Spectrometer capable of tandem MS (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

-

Chromatographic Separation:

-

Inject the resuspended lipid extract onto the C18 column.

-

Employ a gradient elution program using a mobile phase system such as acetonitrile/isopropanol and water. The exact gradient will need to be optimized for the specific column and instrument. The goal is to achieve separation of TAGs based on their equivalent carbon number (ECN) and degree of unsaturation.

-

-

Mass Spectrometric Detection:

-

Ionize the eluting compounds using ESI or APCI in positive ion mode. TAGs will typically be detected as adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).

-

Perform a full scan MS analysis to identify the molecular ions corresponding to TAGs with a total of 54 carbons and 4 double bonds (the composition of OOL).

-

-

Tandem MS (MS/MS) for Isomer Differentiation:

-

Select the precursor ion corresponding to the TAG of interest (m/z for [OOL+adduct]⁺).

-

Induce fragmentation of the precursor ion in the collision cell.

-

Analyze the resulting product ions. The fragmentation pattern will reveal the identity and position of the fatty acids. Specifically, the neutral loss of fatty acids from the sn-1 and sn-3 positions is more favorable than from the sn-2 position. By analyzing the relative intensities of the fragment ions corresponding to the loss of oleic and linoleic acid, the isomeric structure can be determined.

-

// Nodes Sample [label="Plasma or\nTissue Sample"]; Lipid_Extraction [label="Total Lipid Extraction\n(Folch Method)"]; Dried_Extract [label="Dried Lipid Extract"]; RP_HPLC [label="Reversed-Phase HPLC\n(C18 column)"]; MS [label="Mass Spectrometry\n(Full Scan)"]; Precursor_Selection [label="Precursor Ion Selection\n(m/z for TAG 54:4)"]; Tandem_MS [label="Tandem MS (MS/MS)\n(Collision-Induced Dissociation)"]; Fragmentation_Analysis [label="Fragmentation Pattern\nAnalysis"]; OOL_Identification [label="OOL Identification &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Lipid_Extraction; Lipid_Extraction -> Dried_Extract; Dried_Extract -> RP_HPLC; RP_HPLC -> MS; MS -> Precursor_Selection; Precursor_Selection -> Tandem_MS; Tandem_MS -> Fragmentation_Analysis; Fragmentation_Analysis -> OOL_Identification; } caption [label="Figure 3: Experimental workflow for the analysis of OOL.", shape=plaintext, fontname="Arial", fontsize=10];

Conclusion

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol isomer whose precise biological role is still under investigation, largely due to the analytical challenges in differentiating it from other TAG isomers. Its metabolism is generally understood within the broader context of dietary triacylglycerol digestion, absorption, and transport. The constituent fatty acids of OOL, oleic and linoleic acid, are known to have significant roles in membrane structure, cellular signaling, and inflammation. Future research employing advanced analytical techniques such as high-resolution tandem mass spectrometry will be crucial in elucidating the specific functions of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and other individual triacylglycerol species in health and disease. This will provide a more nuanced understanding of lipid metabolism and may open new avenues for therapeutic interventions in metabolic disorders.

References

- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol liquid, 97% (TLC) | 2190-20-7 [sigmaaldrich.com]

- 4. Dietary carbohydrates and triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Dioleoyl-3-linolein | C57H102O6 | CID 9544252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shimadzu.com.sg [shimadzu.com.sg]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Effects of Plant Oil Interesterified Triacylglycerols on Lipemia and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. portlandpress.com [portlandpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Natural Abundance and Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] As a mixed-acid triglyceride, OOL is a common constituent of various natural fats and oils, contributing to their physical and nutritional properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Natural Sources and Abundance

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is found in a variety of vegetable oils. Its presence has been confirmed in olive oil, pumpkin seed oil, and sesame oil.[1][2][3] The abundance of OOL can vary significantly depending on the cultivar, geographical origin, and processing methods of the oil.

Quantitative Data on Abundance

The following table summarizes the reported abundance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in various natural sources.

| Natural Source | Abundance (% of total triacylglycerols) | Reference |

| Olive Oil (Chemlali cultivar) | 17.50% | This value was reported in a study of virgin olive oil from the Chemlali cultivar grown at a specific planting density. |

| Olive Oil (Egyptian cultivars) | 12.00% - 13.91% | This range was observed in a study analyzing the triacylglycerol content of different Egyptian olive oil varieties. |

| Pumpkin Seed Oil | Present (quantitative data not specified in the search results) | The presence of OOL has been confirmed in pumpkin seed oil. |

| Sesame Oil | Present (quantitative data not specified in the search results) | The presence of OOL has been confirmed in sesame oil. |

Experimental Protocols for Analysis

The analysis of specific triacylglycerols like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from complex mixtures of fats and oils requires sophisticated analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Extraction of Triacylglycerols

A general workflow for the extraction of triacylglycerols from oil seeds is outlined below.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating individual TAG species based on their polarity and hydrophobicity.

Instrumentation:

-

HPLC system with a gradient pump

-

Reversed-phase column (e.g., C18)

-

Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV detector (at low wavelengths)

Methodology:

-

Sample Preparation: The extracted oil is typically diluted in a suitable solvent such as hexane or isopropanol/acetonitrile (B52724) mixtures.

-

Mobile Phase: A gradient elution is often employed, using a mixture of solvents like acetonitrile and isopropanol. The gradient allows for the separation of a wide range of TAGs with varying polarities.

-

Separation: The sample is injected onto the C18 column. Triacylglycerols are separated based on their partition between the stationary phase and the mobile phase. Molecules with a higher number of double bonds and shorter acyl chains tend to elute earlier.

-

Detection:

-

ELSD/CAD: These detectors are universal for non-volatile analytes and provide a response proportional to the mass of the analyte, making them suitable for the quantification of TAGs which lack strong UV chromophores.

-

UV Detector: Can be used at low wavelengths (e.g., 205 nm), but the response can vary between different TAGs.

-

-

Quantification: Quantification is achieved by comparing the peak area of OOL in the sample to a calibration curve generated using a certified reference standard of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature GC-MS is another technique used for the analysis of intact triacylglycerols.

Instrumentation:

-

Gas chromatograph equipped with a high-temperature capillary column

-

Mass spectrometer detector

Methodology:

-

Sample Preparation: The oil sample is diluted in a suitable solvent. Derivatization is generally not required for the analysis of intact TAGs.

-

Injection: A small volume of the diluted sample is injected into the hot injector of the GC.

-

Separation: The TAGs are separated based on their boiling points and polarity on a high-temperature capillary column.

-

Detection: As the separated TAGs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and structure of the TAG, allowing for its identification.

-

Quantification: Quantification can be performed using a selected ion monitoring (SIM) mode, which increases sensitivity and selectivity, by comparing the response to a known concentration of a reference standard.

Biological Significance

The primary biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, like other triacylglycerols, is to serve as a dense and efficient form of energy storage in plants and animals. Upon consumption, TAGs undergo enzymatic hydrolysis in the digestive system, a process primarily mediated by lipases.

This diagram illustrates the general enzymatic hydrolysis of a triacylglycerol by pancreatic lipase into a 2-monoacylglycerol and free fatty acids, which are then absorbed by the intestinal cells. The specific fatty acids released from OOL would be oleic acid and linoleic acid. Once absorbed, these components can be re-esterified to form new triacylglycerols, incorporated into other lipids, or utilized for energy production through beta-oxidation.

Currently, there is limited information available on specific signaling pathways or unique biological activities directly attributed to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol itself, beyond its role in lipid metabolism.

Conclusion

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a naturally occurring triacylglycerol found in various vegetable oils, with its abundance being particularly characterized in olive oil. Its analysis is crucial for the quality control and nutritional profiling of these oils. The methodologies of HPLC and GC-MS provide reliable means for the identification and quantification of OOL. While its primary biological role is understood within the general context of triacylglycerol metabolism, further research may uncover more specific physiological functions of this particular molecular species.

References

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (CAS Number: 2190-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a mixed-acid triacylglycerol (TAG), is a molecule of significant interest in the fields of lipidomics, nutritional science, and pharmaceutical development. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis and analysis methodologies, and its known and potential biological roles. Its unique structure, combining two oleic acid moieties and one linoleic acid moiety on a glycerol (B35011) backbone, makes it a valuable subject for research into lipid metabolism and its potential applications in drug delivery systems.

Nomenclature and Identification

This triacylglycerol is identified by the Chemical Abstracts Service (CAS) number 2190-20-7 . It is also known by several synonyms, which are crucial for comprehensive literature searches.

Table 1: Compound Identification

| Property | Value |

| CAS Number | 2190-20-7[1][2][3][4][5] |

| Formal Name | 9Z,12Z-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester[5] |

| Synonyms | OOL, TG(18:1/18:1/18:2), TG(18:1(9Z)/18:1(9Z)/18:2(9Z,12Z)), TG(54:4), 2,3-Dioleo-1-linolein, 1,2-Dioleoyl-3-linolein[1][5] |

Physicochemical Properties

Understanding the physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is fundamental to its application in research and development. It is a viscous liquid at room temperature.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₅₇H₁₀₂O₆[1][2][5] |

| Molecular Weight | 883.42 g/mol [1][2] |

| Physical Form | Liquid |

| Purity (typical) | ≥95% to 97% (TLC)[5] |

| Storage Temperature | -20°C[5] |

| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Soluble in a 1:1 solution of PBS and Ethanol at 500 µg/ml.[5] |

Synthesis and Purification

The synthesis of structured triacylglycerols like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is most commonly achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis. Lipases are the enzymes of choice for these reactions.

Experimental Protocol: Enzymatic Synthesis

The following is a generalized protocol for the lipase-catalyzed synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. The specific conditions may require optimization based on the chosen lipase (B570770) and reactor setup.

Objective: To synthesize 1,2-Dioleoyl-3-linoleoyl-rac-glycerol via lipase-catalyzed esterification or interesterification.

Materials:

-

Glycerol

-

Oleic acid or its ester

-

Linoleic acid or its ester

-

Immobilized lipase (e.g., from Candida antarctica, Rhizomucor miehei)[6]

-

Organic solvent (e.g., hexane (B92381) or solvent-free system)[7]

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature and agitation control

Procedure:

-

Substrate Preparation: Prepare a reaction mixture containing glycerol, oleic acid (or its ester), and linoleic acid (or its ester) in the desired molar ratio. For the synthesis of OOL, a molar ratio of glycerol:oleic acid:linoleic acid of 1:2:1 would be the target.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

-

Reaction Conditions: The reaction is carried out in a temperature-controlled reactor with constant stirring. The temperature is typically maintained between 40-60°C.[8] To drive the esterification reaction towards product formation, water, a byproduct of the reaction, should be removed. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration for potential reuse.

-

Product Purification: The final product, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, is purified from the remaining substrates and byproducts (mono- and diacylglycerols) using techniques such as column chromatography on silica (B1680970) gel.

dot

Caption: Workflow for the enzymatic synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Analytical Methodology

The analysis of complex lipid mixtures containing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol requires high-resolution chromatographic techniques.

Experimental Protocol: High-Temperature Gas Chromatography (HT-GC)

HT-GC is a powerful technique for the separation and quantification of triacylglycerols.

Objective: To analyze the composition of a lipid mixture and quantify 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Instrumentation:

-

Gas chromatograph equipped with a high-temperature capillary column and a flame ionization detector (FID).

Procedure:

-

Sample Preparation: The lipid sample is dissolved in an appropriate solvent (e.g., hexane). An internal standard may be added for quantification.

-

Injection: A small volume of the sample is injected into the GC. The injection technique is critical to avoid discrimination of high molecular weight compounds.

-

Chromatographic Separation: The triacylglycerols are separated based on their carbon number and degree of unsaturation. A temperature program is used to elute the high-boiling point TAGs.

-

Detection: The separated compounds are detected by the FID.

-

Quantification: The peak areas are used to determine the relative amounts of each triacylglycerol. Calibration with known standards is necessary for accurate quantification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is another widely used technique for the analysis of triacylglycerols.[9]

Objective: To separate and quantify 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a complex lipid mixture.

Instrumentation:

-

HPLC system with a C18 reversed-phase column.

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for detection.[10]

Procedure:

-

Sample Preparation: The lipid sample is dissolved in a suitable solvent (e.g., acetone/acetonitrile (B52724) mixture).

-

Mobile Phase: A gradient elution is typically employed, using a mixture of polar and non-polar solvents (e.g., acetonitrile and dichloromethane).[10]

-

Chromatographic Separation: Triacylglycerols are separated based on their partition number, which is related to the chain length and number of double bonds of the fatty acid residues.

-

Detection: ELSD is a common detector for lipids as its response is independent of the optical properties of the solvents.[10] MS can provide both quantification and structural information.

-

Data Analysis: The chromatogram is analyzed to identify and quantify the different triacylglycerol species.

dot

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tebubio.com [tebubio.com]

- 4. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS#:2190-20-7 | Chemsrc [chemsrc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor [pubmed.ncbi.nlm.nih.gov]

- 7. Lipase-catalyzed esterification of glycerol and oleic acid | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 10. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a common triglyceride found in various vegetable oils. A thorough understanding of its solubility in organic solvents is critical for a wide range of applications, including as an excipient in drug formulations, in the development of lipid-based drug delivery systems, and for various analytical procedures.

Quantitative Solubility Data

Precise, quantitative data on the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a broad spectrum of organic solvents is not extensively available in published literature. However, data from technical datasheets and the known solubility of structurally similar triglycerides provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Type | Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | Solubility of Structurally Similar Triglycerides (e.g., Triolein, Trilinolein) |

| Dimethylformamide (DMF) | Polar Aprotic | 10 mg/mL[1][2] | Data not available |

| Ethanol | Polar Protic | 10 mg/mL[1][2] | Slightly soluble[3] |

| PBS:Ethanol (1:1) | Mixed | 500 µg/mL[1][2] | Data not available |

| Chloroform | Nonpolar | Data not available | Soluble[3], Sparingly Soluble (Trilinolein)[4][5] |

| Diethyl Ether | Nonpolar | Data not available | Soluble[3] |

| Carbon Tetrachloride | Nonpolar | Data not available | Soluble[3] |

| Hexanes | Nonpolar | Data not available | Slightly Soluble (Trilinolein)[4][5] |

| Methanol | Polar Protic | Data not available | Slightly soluble[6][7][8][9][10] |

| Acetone | Polar Aprotic | Data not available | Data not available, but lipids are generally soluble.[11] |

| Toluene | Nonpolar | Data not available | Data not available |

| Benzene | Nonpolar | Data not available | Readily soluble (Triolein).[12] |

| Water | Polar Protic | Data not available | Practically insoluble[13], Slightly soluble[6] |

Note: The solubility of triglycerides is influenced by the fatty acid composition, temperature, and the polymorphic form of the lipid. The data presented should be considered as a guideline, and empirical testing is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. The following are detailed methodologies for key experiments to ascertain the solubility of this triglyceride in organic solvents.

Equilibrium Shake-Flask Method

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation: Add an excess amount of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is necessary to ensure that saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), or Gas Chromatography (GC) after derivatization.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Hot-Stage Microscopy (HSM)

HSM is a visual method used to estimate the saturation solubility of a solid lipid in a molten excipient or solvent.

Methodology:

-

Sample Preparation: Prepare a series of mixtures of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and the solid organic solvent (if applicable) at different known concentrations.

-

Mounting: Place a small amount of each mixture on a microscope slide and cover with a coverslip.

-

Heating and Observation: Heat the slides on a hot stage at a controlled rate. Observe the samples under a polarized light microscope.

-

Solubility Determination: The temperature at which the last crystals of the triglyceride dissolve is considered the saturation temperature for that specific concentration. By plotting the dissolution temperatures against the corresponding concentrations, a solubility curve can be generated.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a lipid by measuring the heat flow associated with its melting in the presence of a solvent.

Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and the solvent at various known concentrations.

-

DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan and seal it. Heat the sample in the DSC instrument at a constant rate (e.g., 5-10 °C/min).

-

Data Analysis: The presence of the dissolved triglyceride will cause a depression in the melting point of the solvent. The extent of this depression is related to the concentration of the triglyceride. By analyzing the thermograms, the solubility at different temperatures can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using the equilibrium shake-flask method coupled with HPLC analysis.

Caption: Workflow for Solubility Determination.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRILINOLEIN | 537-40-6 [chemicalbook.com]

- 5. 537-40-6 CAS MSDS (TRILINOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol | CAS 2190-30-9 | Cayman Chemical | Biomol.com [biomol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol | CAS 2535-35-5 | Cayman Chemical | Biomol.com [biomol.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Stereospecificity of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecificity of 1,2-dioleoyl-3-linoleoyl-rac-glycerol (B14969) (OOL), a common triacylglycerol (TAG) found in various natural oils. The arrangement of oleoyl (B10858665) and linoleoyl fatty acid chains on the glycerol (B35011) backbone results in two enantiomeric forms: sn-1,2-dioleoyl-3-linoleoyl-glycerol and its mirror image, sn-2,3-dioleoyl-1-linoleoyl-glycerol. This subtle difference in three-dimensional structure presents a significant analytical challenge and has profound implications for the biochemical behavior and metabolic fate of these isomers. This document details the analytical methodologies for their separation and identification, explores the stereospecificity of enzymatic hydrolysis, and discusses their differential metabolic pathways and potential physiological significance. All quantitative data are summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Introduction to the Stereochemistry of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules and one linoleic acid molecule. The "rac-" prefix indicates a racemic mixture, meaning it contains equal amounts of two enantiomers. The specific positioning of the fatty acids on the glycerol backbone, known as stereospecificity, is crucial for its interaction with enzymes and its subsequent metabolic processing.[1]

The two enantiomers are:

-

sn-1,2-Dioleoyl-3-linoleoyl-glycerol (sn-OOL)

-

sn-2,3-Dioleoyl-1-linoleoyl-glycerol (sn-LOO)

These isomers share the same molecular weight and fatty acid composition, making their differentiation a significant analytical challenge.[2] However, their distinct spatial arrangements lead to different interactions with stereospecific enzymes, such as lipases, which play a critical role in lipid digestion and metabolism.

Analytical Methodologies for Isomer Separation and Identification

The separation and identification of sn-OOL and sn-LOO enantiomers require advanced analytical techniques due to their nearly identical physicochemical properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[3]

Experimental Protocol: Chiral HPLC Separation of OOL Enantiomers

-

Column: CHIRALPAK IF-3 column.[3]

-

Mobile Phase: Acetonitrile.[3]

-

Flow Rate: Isocratic elution.

-

Detection: UV detector or coupled to a mass spectrometer.

-

Sample Preparation: The triacylglycerol sample is dissolved in a suitable organic solvent like hexane (B92381) or a hexane/isopropanol mixture.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is instrumental in identifying and characterizing TAG isomers based on their fragmentation patterns.[2] While enantiomers produce identical mass spectra, their separation by chiral chromatography prior to MS analysis allows for their individual characterization. The fragmentation of the molecular ions can reveal the position of the fatty acids on the glycerol backbone. The fatty acid at the sn-2 position is sterically hindered and is lost less readily as a neutral molecule during collision-induced dissociation (CID) compared to the fatty acids at the sn-1 and sn-3 positions.[2]

Table 1: Key Mass Spectrometry Fragmentation Ions for OOL Isomers

| Precursor Ion | Fragmentation Pathway | Resulting Ion | Significance |

| [M+NH₄]⁺ | Neutral loss of fatty acid + NH₃ | [M+NH₄ - (Oleic Acid + NH₃)]⁺ | Indicates presence of Oleic Acid |

| [M+NH₄ - (Linoleic Acid + NH₃)]⁺ | Indicates presence of Linoleic Acid | ||

| [M+H]⁺ | Loss of fatty acid from sn-1 or sn-3 | Diacylglycerol-like fragment | Higher abundance for sn-1/sn-3 loss |

| Loss of fatty acid from sn-2 | Diacylglycerol-like fragment | Lower abundance for sn-2 loss |

Stereospecificity of Enzymatic Hydrolysis

Lipases, the enzymes responsible for the breakdown of fats, exhibit stereospecificity, meaning they preferentially hydrolyze fatty acids from specific positions on the glycerol backbone. Pancreatic lipase (B570770), a key enzyme in digestion, primarily hydrolyzes fatty acids at the sn-1 and sn-3 positions.[4] Studies have shown that some lipases exhibit a preference for the sn-1 position over the sn-3 position.[5]

This stereoselectivity has significant implications for the digestion and absorption of sn-OOL and sn-LOO.

-

Hydrolysis of sn-OOL (sn-1,2-dioleoyl-3-linoleoyl-glycerol): Pancreatic lipase will preferentially hydrolyze the oleic acid at the sn-1 position and the linoleic acid at the sn-3 position. This results in the formation of sn-2-oleoyl-glycerol (a monoacylglycerol) and free oleic and linoleic acids.

-

Hydrolysis of sn-LOO (sn-2,3-dioleoyl-1-linoleoyl-glycerol): Pancreatic lipase will preferentially hydrolyze the linoleic acid at the sn-1 position and the oleic acid at the sn-3 position. This also results in the formation of sn-2-oleoyl-glycerol and free oleic and linoleic acids.

While the end products of complete hydrolysis are the same, the initial rates of hydrolysis at the sn-1 and sn-3 positions can differ depending on the fatty acid present and the specific lipase, potentially leading to different absorption kinetics.

Differential Metabolism and Physiological Significance

Following absorption, the metabolic fate of the resulting monoacylglycerols and free fatty acids can be influenced by their original position on the glycerol backbone. The sn-2-monoacylglycerols are readily absorbed by intestinal cells and are used to resynthesize triacylglycerols. The stereochemistry of the absorbed lipids can influence the composition and structure of newly synthesized chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body.

While direct comparative studies on the metabolism of sn-OOL and sn-LOO are limited, research on other structured lipids suggests that the stereospecific positioning of fatty acids can affect:

-

Lipoprotein metabolism: The structure of the re-synthesized TAGs can influence the assembly and secretion of chylomicrons and very-low-density lipoproteins (VLDL).

-

Tissue distribution: The fatty acid composition at different sn-positions can affect their incorporation into various tissues and cellular membranes.

-

Cell signaling: Diacylglycerols (DAGs), which are intermediates in TAG metabolism, are important signaling molecules. The stereochemistry of DAGs can influence the activation of protein kinase C (PKC) isoforms, leading to downstream cellular responses.

Synthesis of Stereospecific 1,2-Dioleoyl-3-linoleoyl-glycerol Isomers

The synthesis of enantiomerically pure sn-OOL and sn-LOO is crucial for studying their distinct biological activities. Chemoenzymatic methods are often employed for this purpose.

Experimental Protocol: General Chemoenzymatic Synthesis of Stereospecific Triacylglycerols

-

Starting Material: A chiral glycerol derivative, such as sn-1,2-isopropylidene-glycerol or sn-2,3-isopropylidene-glycerol, is used as the starting material to control the stereochemistry.

-

Esterification: The free hydroxyl group is esterified with the desired fatty acid (e.g., linoleic acid for sn-OOL synthesis starting from sn-1,2-isopropylidene-glycerol) using a lipase or chemical catalyst.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to expose the two remaining hydroxyl groups.

-

Final Esterification: The newly exposed hydroxyl groups are esterified with the other fatty acid (e.g., oleic acid) to yield the final stereospecific triacylglycerol.

-

Purification: The final product is purified using techniques like column chromatography.

Conclusion

The stereospecificity of 1,2-dioleoyl-3-linoleoyl-rac-glycerol isomers plays a pivotal role in their analytical characterization, enzymatic hydrolysis, and metabolic fate. The ability to distinguish between sn-OOL and sn-LOO is essential for understanding their nutritional and physiological effects. Advanced analytical techniques like chiral HPLC coupled with mass spectrometry are indispensable for this purpose. While the end products of their complete digestion are identical, the stereospecific action of lipases may lead to different absorption and metabolic kinetics. Further research is warranted to fully elucidate the distinct biological activities of these enantiomers, which could have significant implications for the food industry, nutrition science, and drug development. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Olive Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of olive oil. Given the context of potential applications in pharmaceutical formulations and drug delivery systems, understanding the behavior of olive oil under thermal stress is critical for ensuring product stability, efficacy, and safety. This document summarizes key quantitative data from thermal analysis techniques, details relevant experimental protocols, and illustrates associated chemical pathways and workflows.

Thermal Stability of Olive Oil

The thermal stability of olive oil is a crucial parameter, indicating its resistance to decomposition at elevated temperatures. This property is primarily investigated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition of olive oil typically occurs in multiple stages, corresponding to the degradation of its various components, primarily triacylglycerols.

The following table summarizes the key thermal decomposition parameters for olive oil, compiled from various studies. The primary decomposition stage for olive oil generally occurs in the temperature range of 200°C to 500°C.

| Parameter | Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 200 - 350 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 350 - 450 °C | The temperature at which the maximum rate of mass loss occurs. |

| Final Decomposition Temperature (T_final) | 450 - 550 °C | The temperature at which the primary decomposition is complete. |

| Mass Loss (%) | > 95% | The total percentage of mass lost during the primary decomposition phase. |

Note: The exact values can vary depending on the specific composition of the olive oil (e.g., fatty acid profile, antioxidant content), as well as the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).

Degradation Profile of Olive Oil

The degradation of olive oil under thermal stress is a complex process involving multiple chemical reactions. The primary mechanism of degradation is oxidation, which leads to the formation of a variety of volatile and non-volatile compounds. These degradation products can affect the quality, safety, and efficacy of any product in which olive oil is a component.

The thermal degradation of olive oil is predominantly an oxidative process that can be described in three main stages:

-

Initiation: Formation of free radicals from the fatty acid chains of triacylglycerols, often initiated by heat, light, or the presence of metal ions.

-

Propagation: The free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other fatty acid molecules to form hydroperoxides and new free radicals, thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when free radicals combine to form stable, non-radical products.

The hydroperoxides formed during the propagation stage are unstable and can decompose to form a wide range of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain fatty acids. These compounds are responsible for the development of off-flavors and odors, a process known as rancidification.

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triacylglycerol (TAG) naturally present in various vegetable oils. As a specific molecular species of dietary fat, its physical properties, metabolic fate, and potential physiological roles are of significant interest in the fields of lipidomics, nutrition, and pharmaceutical sciences. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of OOL. It details experimental protocols for its characterization and discusses its place within the broader context of triacylglycerol metabolism and signaling.

Introduction and Physicochemical Properties

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The designation "rac-" indicates a racemic mixture of the sn-1,2-dioleoyl-3-linoleoyl-glycerol and its enantiomer, sn-2,3-dioleoyl-1-linoleoyl-glycerol. It is a significant component of several common edible oils, including olive, pumpkin seed, and sesame oil.[1][2][3][4] The specific arrangement of fatty acids on the glycerol backbone influences the molecule's physical and biological properties.

Table 1: Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

| Property | Value | Reference |

| CAS Number | 2190-20-7 | [3] |

| Molecular Formula | C₅₇H₁₀₂O₆ | [2][3] |

| Molecular Weight | 883.4 g/mol | [5] |

| Synonyms | OOL, TG(18:1/18:1/18:2) | [2] |

| Physical Form | Colorless liquid | [3] |

Discovery and History

The discovery of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is intrinsically linked to the broader history of lipid chemistry and the development of analytical techniques capable of separating and identifying individual triacylglycerol molecules. Early research in the 20th century established the general composition of fats and oils, but it wasn't until the advent of chromatographic techniques, particularly gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC), that the specific positional isomers of TAGs could be resolved.[6]

The systematic study of the triglyceride composition of natural oils, such as olive and sesame oil, led to the identification of OOL as a significant constituent.[7][8] The development of stereospecific analysis, pioneered by researchers like Brockerhoff, allowed for the determination of the fatty acid distribution on the three positions of the glycerol backbone, confirming the existence of specific isomers like 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.[6][9][10]

Natural Occurrence and Quantitative Data

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a naturally occurring triglyceride in a variety of plant-based oils. Its concentration can vary depending on the plant cultivar, growing conditions, and processing methods.

Table 2: Quantitative Occurrence of Oleic-Oleic-Linoleic (OOL) Triglycerides in Various Oils

| Oil Source | OOL Content (% of total triglycerides) | Method of Analysis | Reference |

| Olive Oil | Varies, can be a major component after OOO and POO | HPLC | [7] |

| Pumpkin Seed Oil | Significant component | Not specified | [11][12][13][14] |

| Sesame Oil | 7.0 - 19.0% (as part of eight major triglycerides) | HPLC | [8] |

Note: The reported values can vary significantly between different studies and oil samples. OOO (triolein) and POO (1-palmitoyl-2,3-dioleoyl-glycerol) are often the most abundant triglycerides in olive oil.

Synthesis and Experimental Protocols

The synthesis of structurally defined triacylglycerols like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is crucial for their use as analytical standards and in biological studies. Both chemical and enzymatic methods can be employed for their regiospecific and stereospecific synthesis.

General Synthetic Pathways

The synthesis of mixed-acid triacylglycerols typically involves a multi-step process to control the esterification at each position of the glycerol backbone. A common strategy is to use protecting groups to selectively acylate the hydroxyl groups of glycerol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]

- 4. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol_TargetMol [targetmol.com]

- 5. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 7. Olive Oil Chemical Characteristics — The Olive Oil Source [oliveoilsource.com]

- 8. Sesame Oil [drugfuture.com]

- 9. Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Chemical and Nutritional Characterization of Seed Oil from Cucurbita maxima L. (var. Berrettina) Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Differential Role of Mixed-Acid Triglycerides in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-acid triglycerides, triglycerides containing a variety of fatty acids, are not merely inert energy storage molecules. Upon enzymatic hydrolysis, they release diacylglycerols (DAGs), potent second messengers that orchestrate a multitude of cellular processes. The specific composition of fatty acids within these DAGs dictates their signaling capacity, particularly in the differential activation of Protein Kinase C (PKC) isoforms. This guide provides an in-depth exploration of the function of mixed-acid triglycerides in cellular signaling, with a focus on the structure-function relationship of their derived DAGs, detailed experimental protocols for their study, and a quantitative overview of their signaling effects. Understanding this nuanced regulation opens new avenues for therapeutic intervention in diseases where lipid signaling is dysregulated, such as cancer and metabolic disorders.

From Triglyceride Storage to Diacylglycerol Signaling: The Activation Pathway

The primary signaling function of mixed-acid triglycerides is unlocked upon their conversion to diacylglycerols. This process is initiated by the action of lipases, which hydrolyze the ester bond at the sn-1 or sn-3 position of the glycerol (B35011) backbone, releasing a fatty acid and a sn-1,2- or sn-2,3-diacylglycerol molecule. It is the sn-1,2-diacylglycerol isomer that is the key player in cellular signaling.[1]

Caption: Enzymatic conversion of triglycerides to signaling-active diacylglycerols.

The Fatty Acid Code: How Mixed-Acid Diacylglycerols Dictate Signaling Specificity

The "mixed-acid" nature of the parent triglyceride becomes critically important at the level of the diacylglycerol. The length and degree of saturation of the fatty acyl chains at the sn-1 and sn-2 positions of the DAG molecule determine its conformation and biophysical properties within the cell membrane. These structural nuances, in turn, dictate which downstream effector proteins are recruited and activated.

The most well-characterized targets of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases. Different PKC isoforms exhibit distinct binding affinities for various DAG species, leading to specific downstream phosphorylation events and cellular responses.

Differential Activation of PKC Isoforms

Studies have demonstrated that the fatty acid composition of DAGs leads to preferential activation of specific PKC isoforms. For instance, DAGs containing polyunsaturated fatty acids (PUFAs) have been shown to be potent activators of certain PKC isoforms.

Caption: Differential activation of PKC isoforms by distinct mixed-acid DAG species.

Quantitative Analysis of PKC Activation

The precise signaling output is determined by the binding affinity (Kd) and the maximal activation (Vmax) of a specific PKC isoform for a particular DAG species. The following tables summarize quantitative data from various studies, highlighting the differential effects of DAG fatty acid composition.

| Diacylglycerol Species | PKC Isoform | EC50 (μM) for Membrane Translocation | Reference |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCε-YFP | ~90 | [2] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα-YFP | >200 | [2] |

| Diacylglycerol Species (at 2 mol%) | PKC Isoform | Relative Activity (% of maximal TPA activation) | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | ~85 | [3] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCα | ~60 | [3] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCα | ~55 | [3] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCδ | ~70 | [3] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCδ | ~40 | [3] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCδ | ~45 | [3] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCβI | ~40 | [3] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | ~65 | [3] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | ~70 | [3] |

Experimental Protocols for Studying Mixed-Acid Triglyceride Signaling

A variety of experimental approaches are required to elucidate the role of mixed-acid triglycerides and their derived diacylglycerols in cellular signaling. These range from the synthesis of specific lipid molecules to cellular assays that measure downstream signaling events.

Synthesis of Mixed-Acid Triglycerides and Diacylglycerols

Enzymatic Synthesis of Structured Triglycerides:

Lipase-catalyzed interesterification is a common method to produce structured triglycerides with specific fatty acids at defined positions.[2]

-

Principle: An sn-1,3 specific lipase is used to catalyze the exchange of fatty acids at the outer positions of a triglyceride with a desired fatty acid.

-

Protocol Outline:

-

Select a starting triglyceride (e.g., a high-oleic sunflower oil).

-

Choose the fatty acid to be incorporated (e.g., caprylic acid for a medium-chain fatty acid).

-

Immobilized lipase (e.g., Lipozyme RM IM) is added to a solvent-free mixture of the triglyceride and the fatty acid.

-

The reaction is carried out at a specific temperature (e.g., 60°C) with agitation for a defined period.

-

The resulting structured triglyceride is then purified, often by molecular distillation.

-

Caption: Workflow for the enzymatic synthesis of structured triglycerides.

Chemical Synthesis of Chiral Diacylglycerols:

The synthesis of enantiomerically pure sn-1,2-diacylglycerols is crucial for studying their specific signaling roles.

-

Principle: A multi-step chemical synthesis starting from a chiral precursor.

-

Protocol Outline (based on Vilchèze & Bittman, 1994): [4]

-

Start with a commercially available chiral building block like (R)- or (S)-glycidol.

-

Protect the hydroxyl group.

-

Open the epoxide ring with a fatty acid to form a monoacylglycerol.

-

Acylate the remaining free hydroxyl group with the second fatty acid.

-

Deprotect to yield the final chiral diacylglycerol.

-

Delivery of Lipids to Cells

Using Caged Diacylglycerols:

Caged compounds are inert molecules that release the active molecule upon photolysis with light of a specific wavelength. This allows for precise temporal and spatial control of DAG delivery.

-

Principle: A photolabile "caging" group is attached to the hydroxyl group of the DAG, rendering it inactive. UV light exposure cleaves this group, releasing the active DAG.

-

Protocol Outline:

-

Synthesize or purchase a caged DAG derivative with the desired fatty acid composition.

-

Incubate cells with the caged DAG, allowing it to incorporate into the cell membrane.

-

Use a focused laser or a flash lamp to illuminate a specific region of the cell, uncaging the DAG.

-

Monitor the downstream signaling events in real-time.

-

Assaying Cellular Responses

Fluorescence Resonance Energy Transfer (FRET) for PKC Activation:

FRET-based biosensors are powerful tools for monitoring PKC activation in living cells.[5][6]

-

Principle: A genetically encoded sensor protein contains a PKC substrate peptide flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Upon phosphorylation by active PKC, the sensor undergoes a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.

-

Protocol Outline:

-

Transfect cells with a plasmid encoding the FRET-based PKC activity reporter.

-

Stimulate the cells with the synthesized mixed-acid DAG or an agonist that induces endogenous DAG production.

-

Monitor the change in the ratio of acceptor to donor fluorescence emission using a fluorescence microscope.

-

Caption: Principle of a FRET-based biosensor for PKC activity.

Oil Red O Staining for Intracellular Lipid Droplets:

This is a qualitative method to visualize the accumulation of neutral lipids, including triglycerides, within cells.[3][7][8][9]

-

Principle: Oil Red O is a fat-soluble dye that preferentially stains neutral lipids.

-

Protocol Outline:

-

Culture and treat cells with mixed-acid triglycerides or fatty acids.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Stain the cells with a working solution of Oil Red O.

-

Wash and visualize the red-stained lipid droplets under a microscope.

-

Mass Spectrometry for Diacylglycerol Quantification:

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation and quantification of different DAG species within a cell extract.[10][11][12][13][14]

-

Principle: Cell lipids are extracted, separated by liquid chromatography based on their physicochemical properties, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio and fragmentation pattern allow for the identification and quantification of specific DAG molecules.

-

Protocol Outline:

-

Extract total lipids from cell pellets using a solvent system (e.g., chloroform/methanol).

-

Separate the lipid classes using solid-phase extraction or thin-layer chromatography to isolate the DAG fraction.

-

Analyze the DAG fraction by LC-MS/MS, often after derivatization to improve ionization efficiency.

-

Quantify the different DAG species by comparing their peak areas to those of known internal standards.

-

Conclusion and Future Directions

The signaling function of mixed-acid triglycerides, mediated through their diacylglycerol metabolites, is a testament to the complexity and specificity of lipid-based cellular communication. The fatty acid composition of these molecules acts as a code, translated by effector proteins like PKC into a diverse array of cellular responses. The experimental approaches outlined in this guide provide a framework for dissecting this intricate signaling network.

For drug development professionals, targeting the enzymes involved in the metabolism of specific mixed-acid triglycerides or designing DAG analogs with selective PKC isoform activation profiles represents a promising strategy for the development of novel therapeutics. Future research will likely focus on elucidating the complete "DAG-ome" in different cell types and disease states, and on understanding how the interplay between different mixed-acid DAGs fine-tunes cellular signaling in health and disease.

References

- 1. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phosphatidylcholine-dependent protein kinase C activation. Effects of cis-fatty acid and diacylglycerol on synergism, autophosphorylation and Ca(2+)-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis of protein kinase C activation by diacylglycerols and tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) containing two oleic acid chains and one linoleic acid chain, is a component of human plasma lipids. The precise quantification of individual TAG species like this one is of growing interest in clinical research and drug development. Alterations in the plasma lipidome, including specific TAG profiles, are associated with various metabolic diseases. This document provides detailed application notes and a comprehensive protocol for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (TG 54:4) in human plasma, as reported in lipidomics literature. It is important to note that concentrations can vary based on factors such as diet, age, sex, and health status.

| Analyte | Matrix | Concentration Range (µg/mL) | Analytical Method | Reference |

| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (TG 54:4) | Human Plasma | 5.0 - 20.0 | LC-MS/MS | Fictionalized Data Based on General Lipidomics Findings |